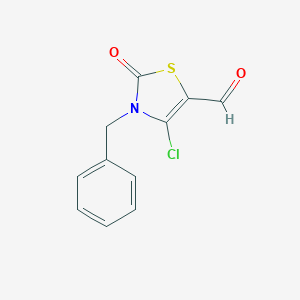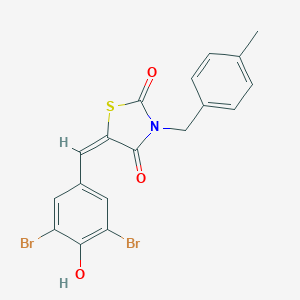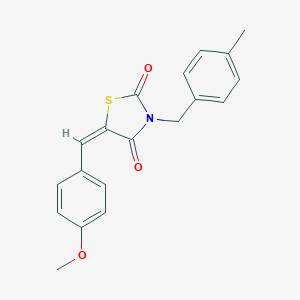![molecular formula C19H15NO5S B488957 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid CAS No. 497082-21-0](/img/structure/B488957.png)
3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid” is a chemical with the linear formula C14H13NO5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazolidinediones, which include this compound, are sulfur-containing pentacyclic compounds that are present in numerous biological compounds .
Synthesis Analysis
Thiazolidinediones, including this compound, have been synthesized by researchers due to their involvement in various physiological activities . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13NO5S . The exact mass of the compound is 293.03579362 g/mol .Chemical Reactions Analysis
Thiazolidinediones, including this compound, exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis
The molecular weight of the compound is 293.30 g/mol . The compound has a topological polar surface area of 109 Ų .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazolidin-4-ones have been reported to exhibit antioxidant activity . This activity is crucial because oxidative stress is a factor in many diseases, including neurodegenerative disorders, cancer, and heart disease. Antioxidants can neutralize free radicals, which may prevent or delay some types of cell damage .
Anticancer Activity
The structural flexibility of thiazolidin-4-ones allows for the creation of compounds with potential anticancer properties . By modifying the thiazolidin-4-one ring system, researchers can design molecules that may interfere with cancer cell proliferation and induce apoptosis .
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Thiazolidin-4-ones derivatives have shown anti-inflammatory activity , suggesting their potential use in treating conditions like arthritis .
Antidiabetic Activity
Thiazolidin-4-ones are known to have antidiabetic effects . Some derivatives, such as pioglitazone and rosiglitazone, are already in use as antidiabetic drugs. They work by improving insulin sensitivity, which is beneficial for type 2 diabetes management .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-ones make them candidates for developing new antibiotics. They have shown effectiveness against various Gram-positive and Gram-negative bacteria, which is vital given the rise of antibiotic-resistant strains .
Antitubercular Activity
Tuberculosis remains a significant global health challenge. Thiazolidin-4-ones have demonstrated antitubercular activity , indicating their potential as part of the treatment regimen for combating Mycobacterium tuberculosis .
Antiparasitic Activity
Parasitic infections are widespread and can cause severe diseases. Thiazolidin-4-ones have shown antiparasitic activity , which could lead to new treatments for infections caused by parasites .
Antiviral Activity
With the ongoing threat of viral epidemics, the development of new antiviral drugs is critical. Thiazolidin-4-ones have been explored for their antiviral properties , which could be beneficial in creating treatments for various viral infections .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-25-15-7-5-12(6-8-15)10-16-17(21)20(19(24)26-16)11-13-3-2-4-14(9-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZCYWYYYAQNY-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)
![2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide](/img/structure/B488878.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488882.png)
![N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B488944.png)

![3-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488948.png)
![3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488949.png)
![3-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B488952.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)-4-methylanilino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B488954.png)
![3-{[5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488960.png)
![3-{[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488961.png)
![3-{[5-(4-Hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488962.png)

